molecular formula C14H24BF3KNO4 B13476064 Potassium (1-(tert-butoxycarbonyl)-4-(2-ethoxy-2-oxoethyl)piperidin-4-yl)trifluoroborate

Potassium (1-(tert-butoxycarbonyl)-4-(2-ethoxy-2-oxoethyl)piperidin-4-yl)trifluoroborate

Cat. No.: B13476064
M. Wt: 377.25 g/mol
InChI Key: HZCKHSQFOZCOIK-UHFFFAOYSA-N
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Description

Potassium {1-[(tert-butoxy)carbonyl]-4-(2-ethoxy-2-oxoethyl)piperidin-4-yl}trifluoroboranuide is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium {1-[(tert-butoxy)carbonyl]-4-(2-ethoxy-2-oxoethyl)piperidin-4-yl}trifluoroboranuide typically involves multiple steps. One common route starts with the preparation of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. This intermediate is then reacted with potassium trifluoroborate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Potassium {1-[(tert-butoxy)carbonyl]-4-(2-ethoxy-2-oxoethyl)piperidin-4-yl}trifluoroboranuide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Potassium {1-[(tert-butoxy)carbonyl]-4-(2-ethoxy-2-oxoethyl)piperidin-4-yl}trifluoroboranuide has several applications in scientific research:

Mechanism of Action

The mechanism of action for potassium {1-[(tert-butoxy)carbonyl]-4-(2-ethoxy-2-oxoethyl)piperidin-4-yl}trifluoroboranuide involves its interaction with specific molecular targets. The piperidine ring and its substituents can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Potassium {1-[(tert-butoxy)carbonyl]-4-(2-ethoxy-2-oxoethyl)piperidin-4-yl}trifluoroboranuide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C14H24BF3KNO4

Molecular Weight

377.25 g/mol

IUPAC Name

potassium;[4-(2-ethoxy-2-oxoethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-trifluoroboranuide

InChI

InChI=1S/C14H24BF3NO4.K/c1-5-22-11(20)10-14(15(16,17)18)6-8-19(9-7-14)12(21)23-13(2,3)4;/h5-10H2,1-4H3;/q-1;+1

InChI Key

HZCKHSQFOZCOIK-UHFFFAOYSA-N

Canonical SMILES

[B-](C1(CCN(CC1)C(=O)OC(C)(C)C)CC(=O)OCC)(F)(F)F.[K+]

Origin of Product

United States

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